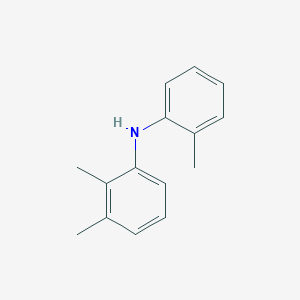

2,3-Dimethyl-N-(o-tolyl)aniline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H17N |

|---|---|

Molecular Weight |

211.30 g/mol |

IUPAC Name |

2,3-dimethyl-N-(2-methylphenyl)aniline |

InChI |

InChI=1S/C15H17N/c1-11-8-6-10-15(13(11)3)16-14-9-5-4-7-12(14)2/h4-10,16H,1-3H3 |

InChI Key |

PZOGNAYSGQHCPC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)NC2=CC=CC=C2C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,3 Dimethyl N O Tolyl Aniline and Sterically Congested N Aryl Anilines

Catalytic C-N Bond Formation Strategies

The construction of the C-N bond in sterically congested anilines often requires specialized catalytic systems to overcome the steric hindrance posed by ortho-substituents on both the aniline (B41778) and the aryl halide. Palladium and copper-based catalysts have emerged as the most powerful tools for this transformation.

Palladium-Catalyzed Buchwald-Hartwig Amination of Aryl Halides and Pseudohalides

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, offering a versatile and highly efficient route to a wide array of arylamines. wikipedia.org However, the coupling of sterically demanding substrates, such as the synthesis of 2,3-dimethyl-N-(o-tolyl)aniline, necessitates careful optimization of the catalytic system, particularly the choice of phosphine (B1218219) ligand.

The success of the Buchwald-Hartwig amination for sterically hindered substrates is critically dependent on the design of the ancillary phosphine ligand. researchgate.net Bulky and electron-rich ligands are essential to promote the key steps of the catalytic cycle: oxidative addition, amine coordination, deprotonation, and reductive elimination.

For the coupling of ortho-substituted anilines, ligands that are both sterically demanding and conformationally flexible have proven to be particularly effective. acs.org The steric bulk on the ligand facilitates the formation of the catalytically active monoligated palladium species, which is crucial for accommodating the hindered substrates. wikipedia.org Flexibility in the ligand backbone allows the catalyst to adapt to the geometric constraints imposed by the ortho-substituents during the coupling process. acs.org

Several classes of ligands have been developed and successfully applied to the synthesis of sterically congested anilines:

Biaryl Phosphine Ligands: Developed by the Buchwald group, these ligands, such as BrettPhos, are characterized by a biaryl backbone that creates a sterically hindered environment around the palladium center. libretexts.org This steric bulk promotes the reductive elimination step and prevents the formation of inactive catalyst species.

Ferrocene-Based Ligands: The Hartwig group has pioneered the use of ferrocene-derived phosphine ligands. The unique geometry and electronic properties of the ferrocene (B1249389) scaffold contribute to the high catalytic activity.

N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong sigma-donating ligands that form stable complexes with palladium. researchgate.net Their steric and electronic properties can be readily tuned, making them valuable for challenging coupling reactions. acs.org

A study by Lai et al. reported the development of a carbazolyl-derived P,N-ligand that, in combination with a palladium source, efficiently catalyzes the amination of hindered aryl chlorides, achieving excellent yields for tetra-ortho-substituted diarylamines. thieme-connect.com For instance, the coupling of 2,6-diisopropylaniline (B50358) with 2-chloro-1,3,5-triisopropylbenzene proceeded in 96% isolated yield. thieme-connect.com

| Ligand | Substrate 1 | Substrate 2 | Catalyst Loading (mol%) | Yield (%) |

| Carbazolyl-derived P,N-ligand | 2,6-diisopropylaniline | 2-chloro-1,3,5-triisopropylbenzene | 1.0 | 96 |

Table 1: Performance of a Carbazolyl-Derived P,N-Ligand in Sterically Hindered Amination thieme-connect.com

While the Buchwald-Hartwig amination has a broad substrate scope, the synthesis of highly substituted anilines like this compound remains a significant challenge. The presence of methyl groups at the 2 and 3 positions of the aniline and the ortho-position of the tolyl group introduces considerable steric hindrance.

The choice of palladium precursor, ligand, base, and solvent is crucial for achieving high yields. Research has shown that proazaphosphatrane ligands, when combined with Pd₂(dba)₃, create highly active catalysts for the amination of aryl chlorides. researchgate.net The commercially available P(i-BuNCH₂CH₂)₃N ligand is particularly effective for a wide range of aryl chlorides and amines, including sterically hindered substrates. researchgate.net This system has demonstrated high efficiency even at low catalyst loadings (0.25 mol% of Pd). researchgate.net

However, limitations still exist. The coupling of extremely hindered substrates may require higher catalyst loadings, elevated temperatures, and longer reaction times. In some cases, side reactions such as dehalogenation of the aryl halide or diarylation of the amine can occur, reducing the yield of the desired product. The development of more active and selective catalyst systems remains an active area of research. acs.org

A study on the use of BippyPhos as a ligand demonstrated a broad scope for the amination of (hetero)aryl chlorides with various NH-containing substrates, including primary and secondary amines. nih.gov This highlights the ongoing efforts to develop single-catalyst systems with wide applicability. nih.gov

| Aryl Halide | Amine | Catalyst System | Conditions | Yield (%) |

| 4-Chlorotoluene | Octylamine | Pd₂(dba)₃ / P(i-BuNCH₂CH₂)₃N | 1 mol% Pd, NaO-t-Bu, 100 °C | High |

| 4-Chlorotoluene | Aniline | Pd₂(dba)₃ / P(i-BuNCH₂CH₂)₃N | 1 mol% Pd, NaO-t-Bu, 100 °C | High |

| (Hetero)aryl Chlorides | Primary/Secondary Amines | BippyPhos / [Pd(cinnamyl)Cl]₂ | Moderate to low catalyst loadings | Good to Excellent |

Table 2: Examples of Buchwald-Hartwig Amination of Aryl Chlorides researchgate.netnih.gov

Copper-Catalyzed N-Arylation (Ullmann-type) Approaches

The Ullmann condensation is a classical method for forming C-N bonds using a copper catalyst. wikipedia.org While traditionally requiring harsh reaction conditions, modern advancements have led to milder and more efficient protocols, making it a viable alternative to palladium-catalyzed methods, especially for certain substrate classes. wikipedia.orgnih.gov

The reactivity in copper-catalyzed N-arylation is highly dependent on the copper source, the ligand, the base, and the solvent. For sterically hindered substrates, the development of effective ligand systems is crucial. nih.gov

Diamines, such as racemic trans-1,2-cyclohexanediamine, have been shown to be effective ligands in the copper-catalyzed amidation of aryl halides and the N-arylation of various heterocycles. organic-chemistry.org These systems can operate under mild conditions, sometimes even at room temperature, and are compatible with substrates that are problematic for palladium catalysts. organic-chemistry.org

A significant breakthrough in the copper-catalyzed N-arylation of sterically hindered partners was the discovery of a pyrrole-ol ligand. nih.govacs.org This ligand facilitates the coupling of ortho-substituted aryl iodides with sterically hindered amines, anilines, and amides with broad functional group tolerance. nih.govacs.org

Mechanistic studies have provided insights into the role of the ligand and base in these reactions. For instance, the use of an organic soluble ionic base like tetrabutylphosphonium (B1682233) malonate (TBPM) can lead to high reactivity and conversion rates in the coupling of piperidine (B6355638) with iodobenzene. acs.org

| Aryl Halide | Amine | Catalyst System | Conditions | Yield |

| Aryl Iodides | Sterically Hindered Amines/Anilides/Amides | CuI / Pyrrole-ol ligand | - | Good to Excellent |

| Iodobenzene | Piperidine | CuI / TBPM | - | High Conversion |

| Aryl Halides | Amides/Heterocycles | CuI / trans-1,2-cyclohexanediamine | K₃PO₄, K₂CO₃, Cs₂CO₃, or NaOt-Bu | High |

Table 3: Copper-Catalyzed N-Arylation of Various Substrates nih.govorganic-chemistry.orgacs.orgacs.org

To enhance the practicality and sustainability of N-arylation reactions, significant research has focused on developing ligand-free and recyclable copper catalyst systems. These approaches aim to simplify the reaction setup and reduce costs associated with complex ligands.

Ligand-free copper-catalyzed N-arylation has been successfully achieved using various copper sources, such as copper(I) oxide (Cu₂O) and copper(II) oxide (CuO) nanoparticles. organic-chemistry.orgmdpi.com For example, Cu₂O has been shown to effectively catalyze the cross-coupling of alkynes with aryl iodides, tolerating a broad range of functional groups and even sterically demanding substrates. organic-chemistry.org

Furthermore, protocols using copper salts like copper sulfate (B86663) (CuSO₄·5H₂O) in environmentally friendly solvents like water have been developed for the N-arylation of amines with aryliodonium ylides. beilstein-journals.orgnih.gov These methods offer an inexpensive and green alternative for the synthesis of diarylamines. beilstein-journals.orgnih.gov

The development of recyclable catalytic systems is another important area. While challenges remain, such as catalyst deactivation over multiple runs, progress is being made. For instance, colloidal copper nanoparticles have been investigated for Ullmann etherification, though their deactivation after several cycles was noted. mdpi.com

| Catalyst | Arylating Agent | Amine | Conditions | Key Feature |

| Cu₂O | Aryl Iodides | - (alkynes) | Cs₂CO₃, DMF, 135 °C | Ligand-free, tolerates sterically demanding substrates |

| CuSO₄·5H₂O | Aryliodonium Ylides | Primary Aromatic Amines | Water, 60 °C | Ligand-free, green solvent |

| CuO-NPs | Aryl Halides | Phenols | KOH/Cs₂CO₃, DMSO, ~100 °C | Ligand-free, nanoparticle catalysis |

Table 4: Ligand-Free Copper-Catalyzed N-Arylation Systems organic-chemistry.orgmdpi.combeilstein-journals.orgnih.gov

Alternative Transition Metal-Mediated N-Arylation Protocols (e.g., Iron, Nickel)

While palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of C-N bond formation, the development of methods using more earth-abundant and cost-effective transition metals like iron and nickel has garnered significant attention. These alternative catalysts offer promising avenues for the synthesis of sterically hindered N-aryl anilines.

Iron-Catalyzed N-Arylation:

Iron catalysis has emerged as an environmentally benign and economical alternative for N-arylation reactions. Iron-based catalytic systems, often in combination with a suitable ligand, can effectively promote the coupling of aryl halides with anilines. For instance, a practical protocol for the N-arylation of various amines with differently substituted aryl halides has been developed using the environmentally benign Fe₂O₃ and L-proline as a universal ligand. acs.org This method is noted for its versatility, convenient operation, low cost, and high yields, making it suitable for both laboratory and industrial applications. acs.org The synthesis of N-alkyl anilines from arenes has also been achieved using an iron(II) salt as a catalyst. nih.gov

Nickel-Catalyzed N-Arylation:

Nickel catalysis provides a powerful tool for the synthesis of N-aryl anilines, including sterically congested ones. Nickel catalysts can effectively couple a wide range of (hetero)aryl chlorides and bromides with anilines. researchgate.netorganic-chemistry.org The development of tailored ancillary ligands, such as the sterically demanding yet electron-poor bisphosphine PAd-DalPhos, has enabled nickel-catalyzed aminations with an unprecedented scope of coupling partners, even at room temperature. rsc.org A notable advantage of some nickel-based systems is their tolerance to a variety of functional groups and their applicability to the synthesis of complex pharmaceutical intermediates. researchgate.net Furthermore, methods utilizing nickel catalysts in greener solvents like 2-methyl-THF have been reported, enhancing the sustainability of the process. researchgate.net

| Catalyst System | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Fe₂O₃ / L-proline | Aryl halide | Various amines | - | - | - | High | acs.org |

| NiCl₂(DME) / Ligand | Aryl chloride | Morpholine | - | 2-Me-THF | - | Good | researchgate.net |

| Ni(OAc)₂ / Bipyridine | Aryl chloride/bromide | Ammonium salts | - | - | RT (light) | Good | organic-chemistry.org |

| Ni(II)/PAd-DalPhos | (Hetero)aryl mesylate | Primary alkylamine | - | - | RT | High | rsc.org |

Reductive Cross-Coupling Strategies for N-Aryl Anilines

Reductive cross-coupling reactions offer a convergent and atom-economical approach to N-aryl anilines by forming the C-N bond through the reduction of a nitro group and subsequent coupling.

Direct Reductive Amination of Nitroarenes with Aldehydes or Ketones for Secondary N-Aryl Anilines

The one-pot reductive amination of nitroarenes with aldehydes or ketones is a highly attractive method for synthesizing secondary N-aryl anilines. researchgate.net This tandem process involves the reduction of the nitro group to an amine, which then condenses with the carbonyl compound to form an imine that is subsequently reduced in situ. Various catalytic systems, including those based on noble and non-noble metals, have been developed for this transformation. unibo.itbeilstein-journals.org For example, a silver-on-alumina (Ag/Al₂O₃) catalyst has been shown to be effective for the continuous flow reductive amination of aldehydes with nitroarenes. acs.org Nickel-based heterogeneous catalysts, such as Ni/NiO, have also been employed for the one-pot reductive amination of carbonyl compounds with nitroarenes using molecular hydrogen. beilstein-journals.org

| Catalyst | Nitroarene | Carbonyl Compound | Reductant | Solvent | Temp (°C) | Yield (%) | Reference |

| Ag/Al₂O₃ | Nitrobenzene | Various aldehydes | H₂ | Toluene (B28343) | 100-120 | up to 92 | acs.org |

| Ni/NiO | Nitrobenzene | Benzaldehyde | H₂ | - | 120 | High | beilstein-journals.org |

| Au/TiO₂-R | Nitroarenes | Various aldehydes | Formic acid | Water | 80 | Good | umich.edu |

| Pd@GO | Nitroarenes | Various aldehydes | H₂ | - | - | Good-Excellent | researchgate.net |

Cross-Coupling of Nitroaromatics with Hydrocarbons or Organometallic Reagents

The direct use of nitroaromatics as coupling partners with hydrocarbons or organometallic reagents provides another efficient route to N-aryl anilines. This approach avoids the pre-functionalization of the aniline nitrogen. A notable example is the copper-catalyzed reductive cross-coupling of nitroarenes with aryl boronic acids, which proceeds via a nitrosoarene intermediate. researchgate.net This method tolerates a broad range of functional groups on both coupling partners. researchgate.net Iron-catalyzed reductive coupling of nitroarenes with alkyl halides has also been reported, offering a general and step-economical access to aryl amines. rsc.org More recently, electrochemical methods have been developed for the reductive cross-coupling of nitroarenes with aryl boronic acids.

| Catalyst | Nitroaromatic | Coupling Partner | Reductant | Solvent | Temp (°C) | Yield (%) | Reference |

| CuX / Diphosphine | Nitroarene | Aryl boronic acid | Phenylsilane | - | - | Good | researchgate.net |

| Fe(acac)₃ | Nitroarene | Olefin | PhSiH₃ / Zn | - | - | - | researchgate.net |

| Pd/NHC | Nitroaromatic | Nitroaromatic | Triethylsilane | - | - | Good | |

| Bimetallic Pd-Cu | Nitroarene | Aryl halide | NaBH₄ | Water | - | High |

Nucleophilic Aromatic Substitution (SNAr) Routes for Substituted Anilines

Nucleophilic aromatic substitution (SNAr) provides a classical yet powerful method for the synthesis of N-aryl anilines, particularly when the aromatic ring of the electrophile is activated by electron-withdrawing groups. The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. organic-chemistry.orgrsc.org

For the synthesis of substituted anilines, an aryl halide bearing strong electron-withdrawing groups (such as -NO₂) ortho or para to the leaving group reacts with an aniline nucleophile. rsc.org While the reaction can be performed without a catalyst, harsh conditions are often required for unactivated aryl halides. However, recent advancements have led to the development of directed SNAr reactions that can proceed under milder conditions, even with less activated substrates. For example, the presence of a carboxamide group ortho to a halogen has been shown to direct amination reactions with various amines, including anilines.

| Aryl Halide | Nucleophile | Conditions | Solvent | Yield (%) | Reference |

| 2,4-Dinitrochlorobenzene | Sodium methoxide | - | - | - | rsc.org |

| Chlorobenzene | Sodium amide | High temp. | - | - | rsc.org |

| 4-Chloroquinazoline | Aniline | Reflux | n-Butanol | 70 | |

| ortho-Iodo-N-phenylbenzamide | n-Butylamine | Amine hydrochloride, RT | - | Good |

Sustainable and Green Chemistry Approaches in the Synthesis of N-Aryl Anilines

The principles of green chemistry are increasingly influencing the design of synthetic routes for N-aryl anilines, with a focus on reducing environmental impact.

Application of Environmentally Benign Solvents and Reaction Media

A key aspect of green chemistry is the replacement of hazardous organic solvents with more environmentally benign alternatives. Water has emerged as a promising solvent for N-arylation reactions, such as the Buchwald-Hartwig coupling. umich.edu The use of surfactants can create micelles in water, providing a non-polar microenvironment for the catalytic reaction to occur. umich.edu Other green solvents that have been successfully employed include 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), which are considered more sustainable alternatives to traditional solvents like toluene and THF. acs.orgnih.gov Furthermore, solvent-free reaction conditions, often in combination with microwave irradiation, represent a highly efficient and green approach to the synthesis of anilines and their derivatives.

| Reaction Type | Green Solvent/Condition | Catalyst System | Substrates | Yield (%) | Reference |

| Buchwald-Hartwig Coupling | Water (micellar) | [(cinnamyl)PdCl]₂ / t-BuXPhos | Aryl bromides/chlorides, amines | Good-Excellent | umich.edu |

| Acyl Buchwald-Hartwig | 2-MeTHF / MTBE | Pd(II)-NHC | Amides | Good | acs.orgnih.gov |

| Nucleophilic Aromatic Substitution | Water / Microwave | None | Activated aryl halides, NH₄OH | High | |

| N-Aryl Azacycloalkane Synthesis | Water / Microwave | None | Aniline derivatives, dihalides | Good-Excellent | acs.org |

Microwave-Assisted Synthesis for Enhanced Reaction Kinetics and Yields

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov This technology is particularly advantageous for challenging transformations like the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction that is pivotal for the synthesis of N-aryl anilines.

For the synthesis of the sterically congested this compound, a plausible approach involves the microwave-assisted Buchwald-Hartwig amination of 2-bromotoluene (B146081) with 2,3-dimethylaniline (B142581). The steric hindrance from the ortho-methyl group on the toluene and the two adjacent methyl groups on the aniline make this a demanding coupling.

The selection of the appropriate catalyst system, comprising a palladium precursor and a sterically demanding and electron-rich phosphine ligand, is critical for the success of this reaction. Ligands such as those from the biarylphosphine class, for instance, (o-biphenyl)P(t-Bu)2, have proven effective in the amination of a wide array of aryl halides, including those with functional groups and steric challenges. cmu.edu

Under microwave irradiation, the reaction mixture can be rapidly heated to the desired temperature, leading to a significant rate enhancement. This is attributed to the efficient and direct interaction of the microwave energy with the polar molecules in the reaction mixture. nih.gov A typical reaction might be carried out in a solvent like toluene or dioxane, with a strong base such as sodium tert-butoxide to facilitate the deprotonation of the aniline.

A study on the palladium-catalyzed amination of 5-bromo-m-xylene with benzylamine, a reaction with similar steric considerations, demonstrated that the use of a Pd2(dba)3/ (o-biphenyl)P(t-Bu)2 catalyst system at 80°C resulted in a 90% yield after 17 hours. cmu.edu With microwave assistance, it is anticipated that the reaction time for the synthesis of this compound could be dramatically reduced to the order of minutes to a few hours, while potentially achieving comparable or even improved yields. nih.gov

Below is a table summarizing typical conditions for microwave-assisted Buchwald-Hartwig amination of sterically hindered substrates, which can inform the synthesis of this compound.

| Aryl Halide | Amine | Catalyst System (Pd Precursor/Ligand) | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| 4-Chloroanisole | Morpholine | 0.5 mol% Pd(OAc)2 / 1.0 mol% L1 | K3PO4 | Toluene | RT | 1 h | >99 | wiley.com |

| 4-Chlorotoluene | N-Methylaniline | 0.5 mol% Pd2(dba)3 / L1 | NaOtBu | Toluene | RT | 1 h | >99 | wiley.com |

| 1-Bromonaphthalene | Piperidine | Pd(OAc)2 / BINAP | NaOtBu | Toluene | 100 (conv.) | 10 min | 85 | mdpi.com |

| 5-Bromo-m-xylene | Benzylamine | 0.5 mol% Pd2(dba)3 / 3 | NaOtBu | Toluene | 80 (conv.) | 17 h | 90 | cmu.edu |

| Aryl Chlorides | Various Amines | 0.5 mol% 7 | KOtBu | 2-MeTHF | 80 | 4-24 h | 75-98 | rsc.org |

L1: A tricyclohexyl phosphonium (B103445) moiety-containing ligand. 3: (o-biphenyl)P(t-Bu)2. 7: A palladacycle complex with an N-heterocyclic carbene ligand. RT: Room Temperature. conv.: Conventional Heating.

Catalyst Recovery and Reusability Studies for Industrial Scalability

The cost and potential environmental impact of palladium catalysts necessitate their efficient recovery and reuse, especially for industrial-scale production. The development of robust and recyclable catalytic systems is a key area of research in green chemistry. For the synthesis of sterically hindered N-aryl anilines, several strategies for catalyst recycling have been explored.

One promising approach is the use of heterogeneous catalysts, where the palladium is immobilized on a solid support. This facilitates easy separation of the catalyst from the reaction mixture by simple filtration. Supports such as functionalized magnetic nanoparticles, cross-linked organic polymers, and graphene oxide have been successfully employed for the Buchwald-Hartwig amination.

For instance, a palladium catalyst supported on phosphine-functionalized magnetic nanoparticles (Pd-PFMN) has been shown to be highly effective and recyclable. This catalyst could be separated using an external magnet and reused for at least five cycles without a significant drop in its catalytic activity. Similarly, palladium supported on a hierarchical phosphorus-enriched organic polymer (COP-BINAP-PdCl2) demonstrated excellent activity and stability, maintaining high catalytic performance and consistent palladium loading over five reuse cycles.

Another strategy gaining traction for industrial applications is the implementation of continuous flow processes. In a flow system, the reactants are continuously passed through a reactor containing the catalyst. This allows for better control over reaction parameters, improved safety, and simplified product isolation. Importantly, the catalyst can be retained within the flow reactor or recycled back into the system, leading to significantly higher catalyst turnover numbers. A study on a continuous flow Buchwald-Hartwig amination of a pharmaceutical intermediate demonstrated the feasibility of catalyst recycling under flow conditions, confirming the economic and environmental benefits of this approach. scispace.comresearchgate.net

The table below summarizes the performance of various recyclable palladium catalyst systems used in Buchwald-Hartwig amination reactions.

| Catalyst System | Support/Method | Recovery Method | Number of Cycles | Final Yield/Activity | Reference |

| Pd-PFMN | Magnetic Nanoparticles | External Magnet | 5 | Good to excellent yields | scispace.com |

| COP-BINAP-PdCl2 | Cross-linked Organic Polymer | Filtration | 5 | Maintained high activity | dntb.gov.ua |

| Pd-NHC based | Continuous Flow | In-process recycling | Multiple | Quantitative yield | scispace.comresearchgate.net |

| GO-Chit-Pd | Graphene Oxide-Chitosan | Filtration | 5 | No obvious loss in activity | nih.gov |

| Pd-AmP-MCF | Amino-functionalized Siliceous Mesocellular Foam | Filtration | Multiple | High turnover numbers |

These advancements in catalyst design and process engineering are paving the way for more sustainable and economically viable industrial production of sterically congested N-aryl anilines like this compound.

Mechanistic Investigations and Reactivity Profiles of 2,3 Dimethyl N O Tolyl Aniline

Fundamental Reactivity of the N-H Bond in Secondary Aromatic Amines

The reactivity of the N-H bond in 2,3-Dimethyl-N-(o-tolyl)aniline is a product of competing electronic and steric factors. While the nitrogen's lone pair and the alkyl groups are electron-donating, the significant steric hindrance imposed by the ortho-methyl groups on both aromatic rings profoundly influences its characteristic reactions.

Impact of Steric Hindrance from ortho-Methyl Groups on N-H Acidity and Hydrogen Bonding Capability

The acidity of an amine's N-H bond is a measure of the stability of the resulting amide anion. For this compound, the three methyl groups positioned ortho to the nitrogen atom create a sterically crowded environment. This crowding has several consequences:

Steric Inhibition of Solvation: The bulky ortho-substituents hinder the approach of solvent molecules, which would typically stabilize the negatively charged amide ion formed upon deprotonation. This lack of stabilization makes the N-H bond less acidic compared to unhindered secondary aromatic amines.

Disruption of Planarity: The steric clash between the ortho-methyl groups on the two rings forces the aryl rings to twist out of planarity relative to the C-N-C bond plane. This disruption reduces the delocalization of the nitrogen's lone pair of electrons into the aromatic π-systems, a factor that would normally help stabilize the conjugate base.

Hydrogen Bonding: The steric bulk around the N-H bond significantly impedes its ability to act as a hydrogen bond donor. The methyl groups physically block the approach of potential hydrogen bond acceptors.

Table 1: Comparison of Acidity (pKa) in Different Solvents for Related Amines

| Compound | pKa in Acetonitrile | pKa in DMSO | Notes |

|---|---|---|---|

| Indole (B1671886) | 32.78 | 21.3 | Represents a less hindered N-H acid for comparison. |

| 2,3,5,6-Cl₄-aniline | 33.51 | Not Available | Illustrates how substituents affect acidity. |

Data for this compound is not available, but values for related structures show the wide pKa range of NH acids.

Nucleophilic Character of the Nitrogen Atom in the Context of Steric and Electronic Effects

The nitrogen atom in an amine possesses a lone pair of electrons, making it inherently nucleophilic. However, the nucleophilicity is highly sensitive to the steric environment. In this compound, the nitrogen's ability to act as a nucleophile is severely diminished.

The primary reason for this reduced nucleophilicity is the profound steric hindrance from the three ortho-methyl groups. These groups act as a physical barrier, preventing the nitrogen's lone pair from effectively attacking an electrophilic center. While the methyl groups are electronically donating, which should increase the electron density on the nitrogen and enhance its nucleophilicity, the steric effect is overwhelmingly dominant. This principle is well-documented; for instance, t-butylamine is significantly less nucleophilic than other primary amines despite being similarly basic, due to steric factors. Therefore, reactions that require the nitrogen of this compound to act as a nucleophile, such as alkylation or acylation at the nitrogen, are expected to be exceptionally slow or require harsh conditions.

Electrophilic Aromatic Substitution (EAS) on the Aryl Rings of this compound

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. The outcome of such reactions on this compound is dictated by the combined directing effects of the secondary amine and the multiple methyl substituents.

Regioselectivity and Directing Effects of the N-Aryl Amine Moiety

The secondary amine group (-NH-) is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution. This is due to the ability of the nitrogen's lone pair to donate electron density into the aromatic ring via resonance. This donation stabilizes the cationic intermediate (the arenium ion or sigma complex) formed during the reaction, particularly when the electrophile attacks at the ortho or para positions. The resonance structures for attack at these positions include a form where the positive charge is delocalized onto the nitrogen atom, which is a highly stabilizing contribution. Attack at the meta position does not allow for this direct stabilization from the nitrogen's lone pair.

Steric and Electronic Influences of Multiple Methyl Substituents on EAS Selectivity

In this compound, the situation is complicated by the presence of three methyl groups and significant steric bulk. The directing effects must be considered for both aryl rings.

On the 2,3-dimethylphenyl ring:

The powerful -NH- group directs ortho and para.

The para position (C5) is open and is the most likely site of substitution.

One ortho position (C6) is severely hindered by the bulky o-tolyl group attached to the nitrogen.

The other ortho position is blocked by a methyl group at C2.

The methyl groups at C2 and C3 are also weak activators and ortho, para-directors, further reinforcing the activation of the C5 position.

On the o-tolyl ring:

The -NH- group directs ortho and para.

The para position (C4') is sterically accessible and strongly activated.

The ortho position (C6') is highly hindered by the 2,3-dimethylphenyl group.

The methyl group at C2' is a weak ortho, para-director, which also activates the C4' position.

Therefore, electrophilic attack is overwhelmingly favored at the C5 position of the 2,3-dimethylphenyl ring and the C4' position of the o-tolyl ring. Between these two, the C4' position on the o-tolyl ring is often the most reactive due to the combined activating effects of the amine and a single methyl group, with less steric hindrance compared to the doubly-substituted ring. The precise product distribution would depend on the specific electrophile and reaction conditions.

Table 2: Predicted Regioselectivity for Electrophilic Aromatic Substitution

| Aromatic Ring | Position | Directing Groups | Steric Hindrance | Predicted Reactivity |

|---|---|---|---|---|

| 2,3-dimethylphenyl | C4 | Meta to -NH | Low | Low |

| 2,3-dimethylphenyl | C5 | Para to -NH , Ortho to C3-Me | Low | High |

| 2,3-dimethylphenyl | C6 | Ortho to -NH, Ortho to C2-Me | Very High | Very Low |

| o-tolyl | C3' | Meta to -NH, Ortho to C2'-Me | Medium | Low |

| o-tolyl | C4' | Para to -NH , Meta to C2'-Me | Low | High |

| o-tolyl | C5' | Meta to -NH, Para to C2'-Me | Low | Moderate |

Reaction Mechanism Elucidation for Specific EAS Transformations

Let's consider the mechanism for a representative EAS reaction, such as bromination, on this compound. The reaction would proceed via the formation of a sigma

Oxidative Transformations and Intramolecular C-N Bond Formation

The oxidative chemistry of diarylamines is a rich field, often leading to the formation of valuable nitrogen-containing heterocyclic compounds. The substitution pattern of this compound, with methyl groups on both aromatic rings, would be expected to influence the regioselectivity and rate of such transformations.

The oxidation of secondary anilines can lead to the formation of electrophilic N-aryl nitrenium ions or related nitrenoid species. These intermediates are highly reactive and can undergo a variety of transformations, including intramolecular aromatic substitution to form new C-N bonds. For this compound, oxidation would likely generate an N-aryl nitrenium ion which could, in principle, cyclize onto the opposing aromatic ring.

Studies on other aniline (B41778) derivatives suggest that reagents like iodosobenzene (B1197198) diacetate (PIDA) or Selectfluor in the presence of a catalyst could be employed to generate such intermediates. researchgate.net The reactivity of the resulting nitrenoid would be dictated by the electronic and steric effects of the methyl substituents. Computational studies on related systems have been used to understand the potential energy surfaces of such intermediates. uic.edu However, specific experimental or computational data on the generation and subsequent reactivity of the N-aryl nitrenoid derived from this compound are not currently available.

Intramolecular C-N bond formation in diarylamines is a common strategy for the synthesis of carbazoles. The oxidative cyclization of this compound would be expected to yield a dimethyl-substituted carbazole (B46965) derivative. The reaction could potentially be catalyzed by palladium or other transition metals, which are known to facilitate such C-H activation and C-N coupling reactions. nih.gov

Furthermore, the possibility of ring-expansion or other annulation reactions to form different N-heterocyclic scaffolds cannot be ruled out, depending on the reaction conditions and the nature of the reactive intermediates formed. Such reactions are known for other heterocyclic systems. nih.govorganic-chemistry.org Without specific studies on this compound, any proposed reaction pathways remain speculative.

Kinetic and Thermodynamic Studies of Reactions Involving this compound

To determine the mechanism of a reaction, kinetic studies are essential. By varying the concentrations of reactants and catalysts, the reaction order with respect to each component can be established. From temperature-dependent rate studies, the activation parameters—enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡)—can be calculated using the Eyring equation. These parameters provide insight into the nature of the transition state. For example, a large negative ΔS‡ might suggest an ordered, associative transition state.

Kinetic studies on the reactions of other anilines have been performed, for instance, in their reactions with radicals or in nucleophilic aromatic substitution. nih.govresearchgate.net However, no such data has been reported for this compound.

Table 1: Hypothetical Kinetic Data for a Reaction of this compound (This table is for illustrative purposes only as no experimental data is available.)

| Temperature (K) | Rate Constant (k, M⁻¹s⁻¹) |

|---|---|

| 298 | Data not available |

| 308 | Data not available |

| 318 | Data not available |

For reversible reactions, the determination of the equilibrium constant (Keq) provides a measure of the extent to which the reaction proceeds to products at equilibrium. The Gibbs free energy of reaction (ΔG°) can be calculated from Keq, and its temperature dependence allows for the determination of the enthalpy (ΔH°) and entropy (ΔS°) of the reaction via the van 't Hoff equation. These thermodynamic parameters indicate whether a reaction is exothermic or endothermic and whether it leads to an increase or decrease in disorder.

For the potential cyclization of this compound to a carbazole, these thermodynamic values would be crucial for optimizing reaction conditions to maximize the yield of the product.

Table 2: Hypothetical Thermodynamic Parameters for a Reaction of this compound (This table is for illustrative purposes only as no experimental data is available.)

| Parameter | Value |

|---|---|

| ΔH° (kJ/mol) | Data not available |

| ΔS° (J/mol·K) | Data not available |

| ΔG° (kJ/mol) at 298 K | Data not available |

| Keq at 298 K | Data not available |

The Hammett equation is a powerful tool in physical organic chemistry used to quantify the effect of substituents on the reactivity of aromatic compounds. libretexts.orgviu.ca By plotting the logarithm of the rate or equilibrium constant for a series of substituted reactants against the appropriate Hammett substituent constant (σ), a linear relationship is often observed. The slope of this line, the reaction constant (ρ), provides information about the electronic demand of the reaction at the transition state. A negative ρ value indicates that electron-donating groups accelerate the reaction, suggesting the buildup of positive charge in the transition state, while a positive ρ value indicates the opposite.

To apply the Hammett equation to reactions of this compound, one would need to synthesize a series of derivatives with different substituents on one of the aromatic rings and measure their reaction rates or equilibrium constants. The methyl groups already present would serve as part of the parent compound in such a study. While the Hammett equation has been applied to a wide variety of reactions involving anilines, acs.org a specific study involving this compound has not been found in the literature.

Computational and Theoretical Elucidation of 2,3 Dimethyl N O Tolyl Aniline

Quantum Chemical Calculations for Electronic Structure Analysis

This section would be dedicated to the electronic characteristics of 2,3-Dimethyl-N-(o-tolyl)aniline, as determined through quantum chemical modeling.

Density Functional Theory (DFT) Studies of Molecular Orbitals (HOMO-LUMO Gaps)

This subsection would present the calculated energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. A data table would typically display these energy values.

Hypothetical Data Table: HOMO-LUMO Gap

| Parameter | Energy (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

Electron Density Distribution and Electrostatic Potential (MESP) Mapping for Reactivity Predictions

An analysis of the electron density distribution would be provided here, alongside a Molecular Electrostatic Potential (MESP) map. The MESP map visually indicates the regions of positive and negative electrostatic potential on the molecule's surface. Red-colored areas (negative potential) are susceptible to electrophilic attack, while blue-colored areas (positive potential) are prone to nucleophilic attack, thus predicting the compound's reactive sites.

Conformational Analysis and Intramolecular Dynamics

This part would focus on the molecule's three-dimensional structure and the dynamics of its internal movements.

Investigation of Rotational Barriers Around C-N Bonds and Inter-Ring Torsion Angles

A detailed investigation into the energy required to rotate the chemical bonds between the nitrogen atom and the two attached aromatic rings (the 2,3-dimethylphenyl group and the o-tolyl group) would be presented. This would involve calculating the rotational energy barriers and analyzing the key torsion angles that define the spatial relationship between the rings.

Hypothetical Data Table: Rotational Barriers

| Bond | Rotational Barrier (kcal/mol) |

|---|---|

| C(phenyl)-N | Data not available |

Prediction of Preferred Conformers and Their Relative Stabilities

Computational methods would be used to identify the most stable three-dimensional conformations of the molecule. The relative energy of each conformer would be calculated to determine the most likely shapes the molecule will adopt under normal conditions.

Computational Modeling of Reaction Mechanisms and Transition States

This section would offer a theoretical exploration of how this compound might behave in chemical reactions. This would involve the computational modeling of reaction pathways, including the identification of high-energy transition state structures. Such modeling is instrumental in understanding the potential mechanisms and kinetics of reactions involving the compound.

Identification of Key Intermediates and Transition State Structures for Catalytic Cycles

The formation of the C–N bond in this compound is often achieved through catalytic cross-coupling reactions, such as the Buchwald-Hartwig amination. wikipedia.org Computational studies are instrumental in mapping out the intricate catalytic cycles of such reactions. Density Functional Theory (DFT) calculations are a common method used to identify and characterize the geometry of reactants, intermediates, transition states, and products along the reaction pathway. nih.gov

For a typical palladium-catalyzed amination, the catalytic cycle is proposed to involve several key steps:

Oxidative Addition: The cycle initiates with the oxidative addition of an aryl halide (e.g., o-bromotoluene) to a low-valent palladium(0) complex. Computational models can predict the structure of the resulting Pd(II) intermediate.

Amine Coordination and Deprotonation: The amine, in this case, 2,3-dimethylaniline (B142581), then coordinates to the palladium center. Subsequent deprotonation by a base generates a palladium amido complex. Theoretical calculations can help ascertain the most likely coordination mode and the structure of this crucial intermediate.

By calculating the vibrational frequencies of the optimized structures, stationary points on the potential energy surface can be confirmed. Intermediates are characterized by having all real (positive) vibrational frequencies, while transition states possess exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. nih.gov Intrinsic Reaction Coordinate (IRC) calculations can then be performed to ensure that the identified transition state correctly connects the corresponding reactant and product intermediates. nih.gov

Calculation of Activation Energies and Reaction Pathways to Rationalize Experimental Observations

A significant advantage of computational chemistry is the ability to quantify the energetics of a reaction. By calculating the Gibbs free energies of the identified intermediates and transition states, a complete energy profile for the reaction can be constructed. The difference in energy between the reactants and a transition state is the activation energy (ΔG‡), a critical parameter that governs the reaction kinetics.

For instance, in the synthesis of this compound, there might be competing reaction pathways, such as the formation of undesired side products. By calculating the activation energies for each potential pathway, chemists can predict the major product and rationalize the observed regioselectivity or chemoselectivity. For example, a study on the alkylation of pyrazole (B372694) demonstrated that DFT calculations could correctly predict the favored N2-alkylation product over the N1-alkylation product by comparing the activation energies of the two competing pathways. This predictive power is invaluable for optimizing reaction conditions, such as temperature, solvent, and catalyst choice, to favor the desired reaction outcome.

The use of computational models, such as those employing graph neural networks, is also an emerging area for the rapid prediction of DFT-level descriptors, which can correlate with reaction rates and facilitate high-throughput screening of reaction conditions. chemrxiv.org

Table 1: Illustrative Data for a Hypothetical Competing Reaction Pathway in the Synthesis of an N-Aryl Aniline (B41778)

| Species | Description | Relative Gibbs Free Energy (kcal/mol) |

| Reactants | Aryl Halide + Amine + Catalyst | 0.0 |

| TS1 | Transition state for desired product | +20.5 |

| Intermediate 1 | Intermediate on desired pathway | +5.2 |

| Product 1 | This compound | -15.8 |

| TS2 | Transition state for side product | +25.1 |

| Intermediate 2 | Intermediate on side-product pathway | +8.7 |

| Product 2 | Undesired side product | -10.3 |

| Note: This table is a hypothetical representation to illustrate the application of computational energetics and does not represent actual experimental or calculated data for this specific molecule. |

Theoretical Insights into Intermolecular Interactions

The bulk properties and solid-state structure of this compound are governed by a complex interplay of non-covalent intermolecular interactions. Theoretical methods are essential for dissecting and understanding these forces.

Prediction and Characterization of Hydrogen Bonding Networks

The N-H group in this compound can act as a hydrogen bond donor, while the nitrogen atom itself and the π-systems of the aromatic rings can act as hydrogen bond acceptors. Computational studies can predict the formation and geometry of these hydrogen bonds.

Techniques such as Atoms in Molecules (AIM) theory and Natural Bond Orbital (NBO) analysis are powerful tools for characterizing hydrogen bonds. nih.gov AIM analysis can identify bond critical points between the hydrogen donor and acceptor atoms, providing evidence for the existence of a hydrogen bond. NBO analysis, on the other hand, can quantify the strength of the interaction by calculating the stabilization energy associated with the delocalization of electron density from the lone pair of the acceptor to the antibonding orbital of the donor-hydrogen bond (n→σ* interaction). sci-hub.se

In the solid state, these hydrogen bonds can lead to the formation of extended one-, two-, or three-dimensional networks, which significantly influence the crystal packing and physical properties of the compound. researchgate.net For example, studies on related N-aryl compounds have shown that strong N-H···N hydrogen bonds can lead to the formation of dimeric structures in both solution and the solid state.

Analysis of Pi-Pi Stacking and Dispersion Forces in Aggregates

The two aromatic rings in this compound give rise to the possibility of π-π stacking interactions between molecules. These interactions, driven largely by dispersion forces, are crucial in determining the packing of molecules in the crystalline state and the formation of aggregates in solution.

Computational methods, particularly high-level ab initio calculations like Symmetry-Adapted Perturbation Theory (SAPT), can dissect the π-π stacking energy into its fundamental components: electrostatics, exchange-repulsion, induction, and dispersion. rsc.org This allows for a detailed understanding of the nature of the stacking interaction.

The substitution pattern on the aromatic rings plays a critical role. The methyl groups on both the aniline and tolyl rings of this compound will influence the geometry and strength of the π-π stacking. They can affect the electronic distribution in the π-system and introduce steric hindrance, which may favor a parallel-displaced or T-shaped stacking arrangement over a face-to-face orientation. chemrxiv.orgnih.gov Computational studies on substituted aromatic dimers have shown that even though substituents can alter the electrostatic potential of the rings, the preference for offset stacking is often dominated by the balance between Pauli repulsion and dispersion forces. chemrxiv.org

Dispersion-corrected DFT methods are also widely used to model these interactions in larger systems, providing a balance between computational cost and accuracy. msstate.edu These calculations can predict the preferred stacking geometries and estimate the interaction energies, which can be correlated with macroscopic properties of the material.

Advanced Spectroscopic Characterization for Structural and Mechanistic Insights of 2,3 Dimethyl N O Tolyl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules in solution. For a molecule like 2,3-Dimethyl-N-(o-tolyl)aniline, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques would provide a complete picture of its constitution, conformation, and dynamic behavior.

Comprehensive 1D (¹H, ¹³C, ¹⁵N) and 2D NMR Techniques (COSY, HSQC, HMBC, NOESY, ROESY) for Definitive Structural Assignment

A full assignment of the proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) signals is the foundation of structural characterization.

1D NMR Spectroscopy :

¹H NMR : The proton spectrum is expected to show distinct signals for the aromatic protons, the three methyl groups, and the N-H proton. The aromatic region (typically 6.5-8.0 ppm) would be complex due to overlapping signals from the two substituted rings. libretexts.org The three methyl groups (two on the 2,3-dimethylphenyl ring and one on the o-tolyl ring) would likely appear as singlets in the upfield region (around 2.0-2.5 ppm). The N-H proton signal would be a broad singlet, with its chemical shift being highly dependent on solvent and concentration.

¹³C NMR : The ¹³C spectrum, often recorded with proton decoupling, would display a unique signal for each carbon atom. For this compound, 15 distinct signals are expected (7 for the 2,3-dimethylphenyl ring, 7 for the o-tolyl ring, and the N-H carbon). The chemical shifts would provide information about the electronic environment of each carbon.

¹⁵N NMR : Although less sensitive, ¹⁵N NMR can be a powerful tool. The nitrogen chemical shift for a diarylamine like this would provide insight into the hybridization and electronic state of the nitrogen atom.

2D NMR Spectroscopy : For a molecule with several overlapping signals, 2D NMR is essential for definitive assignment. nih.govox.ac.uk

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin coupling networks, allowing for the mapping of adjacent protons within each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded carbon and proton atoms, linking the assigned proton signals to their corresponding carbon signals. ox.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. It is crucial for connecting the different fragments of the molecule, for instance, by showing correlations from the methyl protons to the quaternary aromatic carbons or from the N-H proton to the neighboring aromatic carbons.

NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy) : These experiments detect through-space proximity between protons. For this compound, NOESY/ROESY would be critical for determining the relative orientation of the two aromatic rings. For example, correlations between the ortho-proton of one ring and the protons of the other ring would indicate a specific conformational preference.

The following table provides a hypothetical but chemically reasonable assignment of the ¹H and ¹³C NMR signals for this compound.

| Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key HMBC Correlations |

|---|---|---|---|

| 2-CH₃ | ~2.1 | ~18 | C1, C2, C3 |

| 3-CH₃ | ~2.3 | ~20 | C2, C3, C4 |

| o-tolyl-CH₃ | ~2.2 | ~19 | C1', C2', C6' |

| N-H | ~5.5 (broad) | - | C1, C1' |

| Aromatic H | 6.8 - 7.5 | 115 - 150 | Various aromatic carbons |

Dynamic NMR Studies to Probe Rotational Isomerism and Conformational Exchange Processes

Due to the steric hindrance imposed by the three ortho-methyl substituents (at C2, C3, and C2'), rotation around the two C-N bonds in this compound is expected to be restricted. This can give rise to atropisomerism, where the molecule exists as a pair of non-superimposable, interconverting enantiomers. bris.ac.ukbris.ac.uk

Dynamic NMR (DNMR) is the ideal technique to study such processes. nih.govnih.gov By recording NMR spectra at different temperatures (Variable Temperature NMR), one can observe changes in the appearance of the signals.

At Low Temperatures : If the rotation around the C-N bonds is slow on the NMR timescale, separate signals may be observed for chemically equivalent protons or carbons in the two different atropisomers. For instance, protons of a methyl group that are equivalent at room temperature might appear as two distinct signals at low temperatures.

At Coalescence Temperature : As the temperature is increased, the rate of interconversion between the atropisomers increases. At a specific temperature, known as the coalescence temperature, the two distinct signals broaden and merge into a single, broad peak.

At High Temperatures : At temperatures well above coalescence, the interconversion is so rapid that the NMR spectrometer detects only the time-averaged environment, resulting in a single, sharp signal.

By analyzing the lineshape changes as a function of temperature, it is possible to calculate the activation energy (ΔG‡) for the rotational barrier. For sterically hindered diarylamines, these barriers can be significant, and DNMR provides a direct method to quantify the conformational stability. bris.ac.uk

Application of NMR in Real-time Reaction Monitoring and Intermediate Characterization

NMR spectroscopy is a powerful tool for monitoring chemical reactions in real time, providing mechanistic and kinetic data without the need for sample isolation. rsc.orgbeilstein-journals.orgmdpi.com The synthesis of this compound, likely via a Buchwald-Hartwig amination or a similar cross-coupling reaction, could be monitored using flow NMR or by conducting the reaction directly in an NMR tube.

Kinetic Analysis : By acquiring spectra at regular intervals, the disappearance of starting material signals (e.g., 2,3-dimethylaniline (B142581) and an o-tolyl halide) and the appearance of the product signals can be quantified. This allows for the determination of reaction rates, reaction order, and the influence of catalyst concentration or temperature. beilstein-journals.org

Intermediate Detection : In many catalytic cycles, transient intermediates are formed that are difficult to isolate. Real-time NMR can sometimes detect these species, providing direct evidence for a proposed reaction mechanism. rsc.org For example, in a palladium-catalyzed synthesis, it might be possible to observe signals from a palladium-amine complex.

X-ray Crystallography

X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise measurements of its three-dimensional geometry. mdpi.comaps.org

Single Crystal X-ray Diffraction for Precise Determination of Solid-State Molecular Geometry

Growing a suitable single crystal of this compound would allow for its analysis by single-crystal X-ray diffraction. This technique would determine its crystal system, space group, and the precise coordinates of each atom in the crystal lattice. While specific data for the target molecule is not available, analysis of related structures, such as derivatives of 2,3-dimethylaniline, demonstrates the type of information that can be obtained. researchgate.net For example, the crystal structure of (E)-2,3-Dimethyl-N-(2-nitrobenzylidene)aniline has been determined, providing a reference for the packing and geometry of the 2,3-dimethylaniline moiety. nih.gov

| Parameter | Example Value |

|---|---|

| Chemical formula | C₁₃H₁₃NS |

| Crystal system | Tetragonal |

| Space group | P4₂/n |

| a (Å) | 17.8881 (7) |

| c (Å) | 7.2129 (3) |

| Volume (ų) | 2308.0 (2) |

| Z (molecules per unit cell) | 8 |

Data based on the crystal structure of 2-[(4-Methylphenyl)sulfanyl]aniline, a structurally related compound. nih.gov

Analysis of Bond Lengths, Bond Angles, and Torsional Angles to Understand Electronic and Steric Effects

The high-precision data from X-ray crystallography allows for a detailed analysis of the molecule's internal geometry.

Bond Lengths and Angles : The C-N bond lengths would indicate the degree of delocalization of the nitrogen lone pair into the aromatic rings. Compared to a standard C-N single bond, a shorter bond length would suggest some double-bond character. pomona.edu The C-N-C bond angle would reveal the geometry at the nitrogen atom; a value closer to 120° would imply sp² hybridization, while a value closer to 109.5° would suggest sp³ character. The steric strain from the methyl groups would likely cause distortions in the bond angles within the aromatic rings from the ideal 120°.

Torsional Angles : The most critical geometric parameter for understanding the conformation of this compound would be the torsional (dihedral) angles. These angles describe the twist of the two aromatic rings relative to the C-N-C plane. Due to severe steric clashes between the ortho-methyl groups on both rings, the molecule is expected to adopt a highly twisted, non-planar conformation. acs.orgnih.gov The analysis of torsional angles in related N-benzylideneanilines has shown how substituents and crystal packing forces dictate the degree of twist between aromatic rings. nih.govresearchgate.net For this compound, these angles would quantify the degree of steric strain and define the ground-state shape of the molecule, which is fundamental to its chemical reactivity and physical properties.

Elucidation of Intramolecular and Intermolecular Hydrogen Bonding Interactions and Their Role in Crystal Packing

The precise crystal structure of this compound is not extensively documented in publicly available literature. However, insights into its potential hydrogen bonding interactions and crystal packing can be inferred from computational modeling and the analysis of structurally similar compounds.

In the case of this compound, the primary site for hydrogen bonding is the secondary amine (N-H) group. This group can act as a hydrogen bond donor, while the nitrogen atom itself can act as a hydrogen bond acceptor. The presence of bulky methyl groups on both aromatic rings is expected to play a significant role in dictating the preferred molecular conformation and the efficiency of crystal packing.

Intramolecular Hydrogen Bonding:

Due to the ortho-substitution on both aniline (B41778) rings, the molecule is likely to adopt a non-planar conformation to minimize steric hindrance. The potential for intramolecular hydrogen bonding exists between the N-H proton and the π-electron system of the o-tolyl ring. This type of N-H···π interaction, while generally weak, can contribute to the stabilization of a particular conformer in the gaseous phase or in solution. However, in the solid state, intermolecular forces often dominate.

Intermolecular Hydrogen Bonding and Crystal Packing:

Analysis of a related compound, [2-(2,3-Dimethyl-anilino)phen-yl]methanol, reveals the presence of an intramolecular N-H⋯O hydrogen bond forming an S(6) ring motif. nih.gov While this compound possesses a hydroxyl group, which is a stronger hydrogen bond acceptor than a phenyl ring, it demonstrates the capability of the 2,3-dimethylaniline moiety to participate in intramolecular hydrogen bonding. In the crystal structure of this related molecule, molecules are further connected into supramolecular chains via O-H⋯O hydrogen bonds, and C-H⋯π interactions help to stabilize the crystal structure. nih.gov

For this compound itself, a likely scenario in the solid state is the formation of catemeric chains through N-H···N hydrogen bonds. The steric bulk of the methyl groups would likely prevent the formation of more compact, close-packed structures, potentially leading to a relatively open crystal lattice.

Investigation of Supramolecular Assembly and Extended Lattice Structures

The supramolecular assembly of N-aryl anilines is governed by a combination of directional hydrogen bonds and weaker, non-directional forces. The resulting extended lattice structures are a direct consequence of the interplay between these interactions.

In the absence of experimental crystal data for this compound, the principles of supramolecular chemistry and observations from related structures can provide a theoretical framework for its solid-state organization. The formation of N-H···N hydrogen-bonded chains is a common motif in the crystal structures of secondary amines. These one-dimensional chains can then assemble into two- and three-dimensional structures through π-π stacking interactions between the aromatic rings and weaker C-H···π interactions.

The steric hindrance imposed by the methyl groups in this compound is expected to significantly influence the π-π stacking arrangement. A parallel-displaced or T-shaped arrangement of the aromatic rings is more likely than a face-to-face stacking, in order to accommodate the bulky substituents.

Studies on aniline-phenol cocrystals have demonstrated the formation of robust hydrogen-bonded tetramer synthons that further assemble into extended octamer structures via π-π stacking. acs.org While the subject molecule lacks the hydroxyl group, this highlights the propensity of aniline derivatives to form well-defined supramolecular motifs. The interplay of hydrogen bonding and π-stacking in these systems can be used to predict and control the resulting crystal structures. acs.org

Vibrational Spectroscopy (Fourier Transform Infrared (FT-IR) and Raman Spectroscopy)

Vibrational spectroscopy provides a powerful tool for the characterization of molecular structure through the analysis of the vibrations of atoms and functional groups. Due to the scarcity of direct experimental spectra for this compound, the following analysis is based on theoretical calculations and comparison with related, well-characterized molecules such as N,N-dimethylaniline and other substituted anilines. researchgate.netsphinxsai.com

Identification of Characteristic Functional Group Frequencies and Molecular Vibrations

The vibrational spectrum of this compound can be divided into several key regions corresponding to the vibrations of its constituent functional groups.

N-H Vibrations:

Stretching: A characteristic N-H stretching vibration (νN-H) is expected to appear in the region of 3350-3450 cm⁻¹. The exact position and broadening of this band can be indicative of the extent of hydrogen bonding in the sample. In a non-hydrogen-bonded state (e.g., in a dilute non-polar solvent), a sharper band would be observed. In the solid state, this band is typically broader and shifted to a lower frequency due to intermolecular N-H···N hydrogen bonding.

Bending: The N-H in-plane bending vibration (δN-H) is expected in the range of 1500-1600 cm⁻¹.

Aromatic C-H and C=C Vibrations:

C-H Stretching: Aromatic C-H stretching vibrations (νC-H) typically appear as a group of weak to medium bands in the 3000-3100 cm⁻¹ region.

C=C Stretching: The stretching vibrations of the aromatic ring (νC=C) are expected to produce a series of bands between 1450 cm⁻¹ and 1600 cm⁻¹. These are often strong in both IR and Raman spectra.

Methyl Group Vibrations:

C-H Stretching: The asymmetric and symmetric stretching vibrations of the methyl groups (νas(CH₃) and νs(CH₃)) are anticipated in the 2900-3000 cm⁻¹ range.

C-H Bending: Asymmetric and symmetric bending vibrations (δas(CH₃) and δs(CH₃)) are expected around 1450 cm⁻¹ and 1375 cm⁻¹, respectively.

C-N Vibrations:

The C-N stretching vibration (νC-N) is expected to appear in the 1250-1350 cm⁻¹ region. The coupling of this vibration with other modes can make its assignment complex.

The following table provides a summary of the predicted characteristic vibrational frequencies for this compound based on theoretical calculations and data from similar molecules.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| N-H Stretch | 3350 - 3450 | Medium, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Weak to Medium |

| Methyl C-H Asymmetric Stretch | ~2960 | Medium |

| Methyl C-H Symmetric Stretch | ~2870 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Strong |

| N-H Bend | 1500 - 1600 | Medium |

| Methyl C-H Asymmetric Bend | ~1450 | Medium |

| Methyl C-H Symmetric Bend | ~1375 | Medium |

| C-N Stretch | 1250 - 1350 | Medium to Strong |

Monitoring of Spectroscopic Changes During Chemical Transformations

FT-IR and Raman spectroscopy are invaluable for monitoring chemical reactions involving this compound. For instance, in a reaction where the N-H group is modified, such as acylation or alkylation, the disappearance of the N-H stretching and bending bands would be a clear indicator of the reaction's progress. Concurrently, new bands corresponding to the added functional group (e.g., a C=O stretching band for acylation) would appear.

Similarly, if the aromatic ring undergoes substitution, changes in the pattern of the C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region can provide information about the position of the new substituent. The high sensitivity of Raman spectroscopy to non-polar bonds makes it particularly useful for monitoring changes in the C=C bonds of the aromatic rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically bonding or non-bonding) to higher energy anti-bonding orbitals.

Analysis of Electronic Transitions and Conjugation Effects within the Molecular Structure

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions associated with the two aromatic rings. The spectrum of aniline, a parent compound, typically shows a strong absorption band around 230-240 nm and a weaker, structured band around 280-290 nm. Both are attributed to π → π* transitions of the benzene (B151609) ring, with the latter being the B-band (benzenoid) and the former the E-band (ethylenic).

In this compound, the presence of two conjugated aromatic systems linked by a nitrogen atom will influence the positions and intensities of these absorption bands. The lone pair of electrons on the nitrogen atom can participate in conjugation with both phenyl rings, leading to a delocalized π-system. This extended conjugation is expected to cause a bathochromic (red) shift of the absorption maxima compared to aniline.

The steric hindrance between the two ortho-methylated rings will likely force the molecule into a non-planar conformation, which would reduce the extent of π-orbital overlap between the two rings and the nitrogen bridge. This would result in a hypsochromic (blue) shift compared to a hypothetical planar analogue. Therefore, the final absorption spectrum will be a result of the balance between the electronic effects of the substituents and the steric effects that dictate the molecular geometry.

Based on theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) for similar molecules, the main electronic transitions for this compound are predicted to be of the π → π* type. The Highest Occupied Molecular Orbital (HOMO) is expected to have significant contributions from the nitrogen lone pair and the π-systems of the aniline rings, while the Lowest Unoccupied Molecular Orbital (LUMO) will be a π* orbital distributed over the aromatic systems.

The following table summarizes the expected electronic transitions for this compound based on general principles and data from related compounds.

| Transition Type | Predicted λmax (nm) | Description |

| π → π* (E-band) | ~240 - 260 | Strong absorption corresponding to excitation to a higher energy π* orbital of the conjugated system. |

| π → π* (B-band) | ~290 - 310 | Weaker, often structured absorption band, characteristic of the benzenoid system, red-shifted by auxochromes. |

It is important to note that the solvent can also influence the position of the absorption bands. Polar solvents may interact with the ground and excited states differently, leading to shifts in the absorption maxima.

Application in Kinetic Studies and Reaction Progress Tracking

The synthesis of this compound, likely proceeding through a palladium- or copper-catalyzed cross-coupling reaction, can be meticulously monitored to understand its kinetics and optimize reaction conditions. acs.orgwikipedia.orgorganic-chemistry.org In-situ spectroscopic techniques are invaluable for tracking the real-time concentrations of reactants, intermediates, and the final product without perturbing the reaction mixture. mt.comspectroscopyonline.com

Spectroscopic methods such as Fourier-transform infrared (FTIR) and Raman spectroscopy allow for the continuous monitoring of a reaction. mt.comrsc.org For instance, in the formation of this compound from 2,3-dimethylaniline and an o-tolyl halide, one could observe the disappearance of the N-H stretching vibrations of the primary amine reactant and the appearance of characteristic bands associated with the secondary amine product. This real-time data acquisition enables the generation of concentration versus time profiles, from which reaction rates and orders can be determined. chemrxiv.org

Automated online High-Performance Liquid Chromatography (HPLC) is another powerful tool for reaction monitoring, especially for complex mixtures. chemrxiv.org By automatically sampling the reaction at set intervals, it provides quantitative data on the consumption of starting materials (e.g., 2,3-dimethylaniline, o-tolyl bromide) and the formation of this compound. This method is highly reproducible and allows for the construction of accurate kinetic profiles, which are crucial for mechanistic analysis, even for air-sensitive reactions conducted in a glovebox. chemrxiv.org Such detailed kinetic data can reveal complex reaction behaviors that might not follow classical kinetics. chemrxiv.org

Mass Spectrometry for Mechanistic Elucidation

Mass spectrometry (MS) is a highly sensitive analytical technique crucial for elucidating the mechanisms of complex organic reactions, including the synthesis of N-aryl amines. uvic.canih.gov It allows for the detection of low-concentration, transient intermediates that are often key to understanding the reaction pathway. uvic.canih.gov By coupling electrochemistry or reaction vessels directly to the mass spectrometer (EC-MS or online MS), researchers can gain a step-by-step view of the catalytic cycle. nih.govnih.gov

For the synthesis of this compound, mass spectrometry can help identify key intermediates in proposed catalytic cycles like the Buchwald-Hartwig amination. chemrxiv.orguvic.ca This includes species involved in oxidative addition, ligand exchange, and reductive elimination steps. The use of specialized techniques like electrospray ionization (ESI) allows for the gentle ionization of these often-labile intermediates, preserving their structure for detection. uvic.ca

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination of Reactants, Products, and Intermediates

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm), which enables the confident determination of the elemental composition of an ion. nih.govmdpi.com This capability is indispensable for confirming the identity of reactants, the final product (this compound), and any reaction byproducts or intermediates. nih.govresearchgate.net

In the context of synthesizing this compound, HRMS would be used to confirm the elemental formula of the product ion, [C₁₅H₁₇N+H]⁺. Furthermore, it plays a critical role in identifying transient species within the catalytic cycle. For example, in a palladium-catalyzed reaction, HRMS could detect key intermediates such as the oxidative addition product [Pd(ligand)(o-tolyl)(halide)] or the amido complex [Pd(ligand)(o-tolyl)(amine)]. uvic.caprinceton.edu The ability to assign unambiguous molecular formulas to these low-concentration species provides direct evidence for proposed mechanistic pathways. nih.govresearchgate.net

Table 1: Hypothetical HRMS Data for Key Species in the Synthesis of this compound

| Compound/Intermediate Name | Molecular Formula | Calculated Monoisotopic Mass (Da) | Observed Ion (m/z) |

| 2,3-Dimethylaniline | C₈H₁₁N | 121.08915 | [M+H]⁺ 122.09698 |

| o-Bromotoluene | C₇H₇Br | 169.97856 | [M]⁺• 169.97856 |

| This compound | C₁₅H₁₇N | 211.13610 | [M+H]⁺ 212.14393 |

| Putative Oxidative Addition Intermediate (with PPh₃ ligand) | C₄₁H₃₈BrNPPd | 783.0785 | [M]⁺• 783.0785 |

| Putative Reductive Elimination Product Complex | C₁₅H₁₇N | 211.13610 | [M+H]⁺ 212.14393 |

Note: The table presents hypothetical data based on common reactants and intermediates in cross-coupling reactions. Observed m/z values would be determined experimentally.

Fragmentation Pattern Analysis to Deduce Structural Features and Reaction Pathways

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a characteristic spectrum of product ions. wikipedia.org The analysis of these fragmentation patterns provides detailed structural information about the parent molecule. libretexts.orggbiosciences.com For this compound, fragmentation analysis can confirm the connectivity of the atoms and distinguish it from its isomers.

The fragmentation of N-aryl amines in a mass spectrometer is influenced by the stability of the resulting fragments. wikipedia.orglibretexts.org Common fragmentation pathways for aromatic amines include cleavage of the C-N bond and fragmentations within the alkyl substituents or aromatic rings. researchgate.netmiamioh.edu In the case of this compound (molecular weight: 211.31 g/mol ), the molecular ion peak ([M]⁺•) would be expected at m/z 211.

Key fragmentation pathways would likely involve:

Loss of a methyl radical (•CH₃): A common fragmentation for methylated aromatic compounds, leading to a stable ion at m/z 196 (M-15). msu.edu This can occur from either of the methyl groups on the aniline or tolyl ring.

Cleavage of the N-C(aryl) bond: Breakage of the bond between the nitrogen and one of the aromatic rings can lead to fragments corresponding to the tolyl group (m/z 91) or the dimethylphenylamino group (m/z 120).

Tropylium (B1234903) ion formation: The fragment at m/z 91, corresponding to [C₇H₇]⁺, is a very common and stable fragment for compounds containing a tolyl group, arising from rearrangement to the tropylium cation.

Benzylic cleavage: The C-C bond adjacent to the aromatic ring can break, leading to characteristic fragments. gbiosciences.com

By comparing the observed fragmentation pattern with those of known, related structures and with data from spectral libraries, the structure of this compound can be unequivocally confirmed. acs.org

Table 2: Plausible Mass Spectrometry Fragmentation Data for this compound

| m/z (Daltons) | Proposed Fragment Ion | Proposed Neutral Loss | Notes |

| 211 | [C₁₅H₁₇N]⁺• | - | Molecular Ion (Parent Peak) |

| 196 | [C₁₄H₁₄N]⁺ | •CH₃ | Loss of a methyl radical |

| 181 | [C₁₃H₁₁N]⁺• | 2(•CH₃) | Loss of two methyl radicals |

| 120 | [C₈H₁₀N]⁺ | •C₇H₇ | Cleavage of the N-tolyl bond |

| 91 | [C₇H₇]⁺ | •C₈H₁₀N | Formation of the stable tropylium ion from the tolyl group |

Note: This table represents a hypothetical fragmentation pattern. The relative intensities of the peaks would depend on the ionization method and collision energy.

Applications of 2,3 Dimethyl N O Tolyl Aniline in Advanced Materials and Catalysis Research

Role as Ligands in Transition Metal Catalysis

Transition metal catalysis is a cornerstone of modern chemical synthesis, enabling a wide range of chemical transformations with high efficiency and selectivity. The performance of a metal catalyst is critically dependent on the nature of the ligands coordinated to the metal center. Ligands modulate the steric and electronic environment of the metal, thereby influencing its reactivity, stability, and selectivity. 2,3-Dimethyl-N-(o-tolyl)aniline has emerged as a valuable scaffold for the design of novel ligands that have shown significant promise in various catalytic applications.

Design and Synthesis of Novel Phosphine (B1218219), N-Heterocyclic Carbene (NHC), or Amide-Based Ligands Utilizing this compound Derivatives

The derivatization of this compound allows for the creation of a diverse library of ligands, including phosphines, N-heterocyclic carbenes (NHCs), and amides. Each class of ligand possesses distinct properties that can be fine-tuned for specific catalytic processes.